molecular formula C18H15NO3 B5795097 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5795097
M. Wt: 293.3 g/mol
InChI Key: UETLJVVWJWYICL-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as EBO-PPH, is a chemical compound that has recently gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is that it is relatively easy to synthesize and purify, making it accessible for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer properties and potential for use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential for use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through a simple one-pot reaction between 3-ethoxybenzaldehyde, phenylhydrazine, and dimedone. This reaction yields a yellow crystalline solid that can be purified through recrystallization.

properties

IUPAC Name

(4Z)-4-[(3-ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-15-10-6-7-13(11-15)12-16-18(20)22-17(19-16)14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETLJVVWJWYICL-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.